molecular formula C13H8Cl2N2O3 B568850 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride CAS No. 69414-55-7

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride

Cat. No.: B568850
CAS No.: 69414-55-7
M. Wt: 311.118
InChI Key: RJFYDBBXMLHDTA-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is an organic compound with the molecular formula C13H8Cl2N2O3. It is a derivative of benzoyl chloride and is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as an amino group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride typically involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling.

    Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The chloro and nitro groups play a crucial role in its reactivity, with the nitro group being particularly important for its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-nitrophenyl)amino]benzoyl Chloride
  • 2-[(4-Fluoro-2-nitrophenyl)amino]benzoyl Chloride
  • 2-[(4-Methyl-2-nitrophenyl)amino]benzoyl Chloride

Uniqueness

2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is unique due to the presence of the chloro group, which imparts specific reactivity and properties. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the combination of chloro and nitro groups enhances its electron-withdrawing capability, influencing its reactivity and stability .

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYDBBXMLHDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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